1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a pentyloxyphenyl group attached to the imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . These targets play a crucial role in pain perception and inflammation, making them important for the compound’s analgesic and anti-inflammatory activities .
Mode of Action
This compound acts as an antagonist of the TRPA1 channel and an inhibitor of PDE4/7 . By blocking the TRPA1 channel and inhibiting PDE4/7 activity, it can modulate pain perception and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the TRPA1 channel and PDE4/7 . The antagonism of the TRPA1 channel and inhibition of PDE4/7 can lead to a decrease in pain and inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in rats . It was found to have a favorable pharmacokinetic profile, suggesting good absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethylxanthine with 3-(pentyloxy)benzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylxanthine: A precursor in the synthesis of the target compound.
8-phenylxanthine: Similar structure but lacks the pentyloxy group.
3-(pentyloxy)benzaldehyde: Used as a starting material in the synthesis.
Uniqueness
1,3-dimethyl-8-[3-(pentyloxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to the presence of the pentyloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications in various fields.
Properties
IUPAC Name |
2,4-dimethyl-6-(3-pentoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-5-6-12-28-15-9-7-8-14(13-15)24-10-11-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h7-9,13H,4-6,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONHULXZBLIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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